molecular formula C24H17N5Na2O7S B13744216 Benzoic acid, 2-(((2-carboxyphenyl)amino)sulfonyl)-5-((4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo)-, disodium salt CAS No. 10482-43-6

Benzoic acid, 2-(((2-carboxyphenyl)amino)sulfonyl)-5-((4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo)-, disodium salt

Cat. No.: B13744216
CAS No.: 10482-43-6
M. Wt: 565.5 g/mol
InChI Key: LZUZAWMLZRSQGJ-UHFFFAOYSA-L
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Description

Benzoic acid, 2-(((2-carboxyphenyl)amino)sulfonyl)-5-((4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo)-, disodium salt is a complex organic compound. It is known for its vibrant color and is often used as a dye in various industrial applications. The compound’s structure includes a benzoic acid core, sulfonyl group, and an azo linkage, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 2-(((2-carboxyphenyl)amino)sulfonyl)-5-((4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo)-, disodium salt typically involves multiple steps:

    Formation of the Azo Compound: The synthesis begins with the diazotization of an aromatic amine, followed by coupling with a suitable aromatic compound to form the azo linkage.

    Sulfonation: The azo compound is then subjected to sulfonation, introducing the sulfonyl group.

    Carboxylation: The final step involves carboxylation to introduce the carboxyphenyl group.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain the stability of the azo linkage and prevent decomposition.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 2-(((2-carboxyphenyl)amino)sulfonyl)-5-((4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo)-, disodium salt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones.

    Reduction: Reduction of the azo group can lead to the formation of amines.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite and zinc dust are used.

    Substitution: Conditions typically involve acidic or basic catalysts to facilitate the reaction.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and related compounds.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

Benzoic acid, 2-(((2-carboxyphenyl)amino)sulfonyl)-5-((4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo)-, disodium salt has several scientific research applications:

    Chemistry: Used as a dye and indicator in various chemical reactions.

    Biology: Employed in staining techniques for microscopy.

    Medicine: Investigated for potential therapeutic properties.

    Industry: Utilized in the textile and printing industries for its dyeing properties.

Mechanism of Action

The compound exerts its effects primarily through its azo linkage, which can undergo reversible redox reactions. The sulfonyl and carboxyphenyl groups enhance its solubility and stability, allowing it to interact with various molecular targets. The exact pathways involved depend on the specific application and conditions.

Comparison with Similar Compounds

Similar Compounds

  • **Benzoic acid, 2-(((2-carboxyphenyl)amino)sulfonyl)-5-((4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo)-, monosodium salt
  • **Benzoic acid, 2-(((2-carboxyphenyl)amino)sulfonyl)-5-((4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo)-, potassium salt

Uniqueness

The disodium salt form of this compound is unique due to its enhanced solubility and stability in aqueous solutions, making it particularly useful in industrial applications where these properties are essential.

Properties

CAS No.

10482-43-6

Molecular Formula

C24H17N5Na2O7S

Molecular Weight

565.5 g/mol

IUPAC Name

disodium;2-[(2-carboxylatophenyl)sulfamoyl]-5-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)diazenyl]benzoate

InChI

InChI=1S/C24H19N5O7S.2Na/c1-14-21(22(30)29(27-14)16-7-3-2-4-8-16)26-25-15-11-12-20(18(13-15)24(33)34)37(35,36)28-19-10-6-5-9-17(19)23(31)32;;/h2-13,21,28H,1H3,(H,31,32)(H,33,34);;/q;2*+1/p-2

InChI Key

LZUZAWMLZRSQGJ-UHFFFAOYSA-L

Canonical SMILES

CC1=NN(C(=O)C1N=NC2=CC(=C(C=C2)S(=O)(=O)NC3=CC=CC=C3C(=O)[O-])C(=O)[O-])C4=CC=CC=C4.[Na+].[Na+]

Origin of Product

United States

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